molecular formula C17H26N2O4 B248283 N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide

N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide

Cat. No. B248283
M. Wt: 322.4 g/mol
InChI Key: UZGUNDTXQXDRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide, also known as UMB 425, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This molecule belongs to the class of phenethylamines and has a chemical formula of C18H28N2O3.

Mechanism of Action

The exact mechanism of action of N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425 is not fully understood. However, it is believed that this compound acts as a partial agonist at the serotonin 2A receptor, which results in the modulation of serotonin signaling in the brain. N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425 may also affect the dopamine transporter, which could lead to changes in dopamine signaling.
Biochemical and Physiological Effects:
Studies have shown that N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425 has a number of biochemical and physiological effects. For example, this compound has been shown to increase serotonin and dopamine release in the brain, which could lead to changes in mood and behavior. N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425 has also been shown to have an effect on the activity of certain brain regions, such as the prefrontal cortex and the striatum.

Advantages and Limitations for Lab Experiments

N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425 has a number of advantages for use in lab experiments. For example, this compound has a high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, there are also some limitations to using N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425 in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425. For example, further studies could be conducted to better understand the mechanism of action of this compound and its effects on serotonin and dopamine signaling. Additionally, N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425 could be used in studies to investigate the role of the serotonin 2A receptor in various psychiatric disorders, such as depression and schizophrenia. Finally, N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425 could be used as a starting point for the development of new therapeutic agents for these disorders.

Synthesis Methods

The synthesis of N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425 involves the reaction of 3,5-dimethoxyphenylacetonitrile with dimethylmorpholine in the presence of propionyl chloride. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to yield high purity and high yield of N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425.

Scientific Research Applications

N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425 has been widely used in scientific research for its potential as a therapeutic agent. Studies have shown that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood and behavior. N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide 425 has also been shown to have an effect on the dopamine transporter, which plays a role in the regulation of reward and motivation.

properties

Product Name

N-(3,5-Dimethoxy-phenyl)-3-(dimethyl-morpholin-4-yl)-propionamide

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C17H26N2O4/c1-12-10-19(11-13(2)23-12)6-5-17(20)18-14-7-15(21-3)9-16(8-14)22-4/h7-9,12-13H,5-6,10-11H2,1-4H3,(H,18,20)

InChI Key

UZGUNDTXQXDRMA-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)OC)OC

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)OC)OC

solubility

34.3 [ug/mL]

Origin of Product

United States

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